DimethyllithospermateB

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

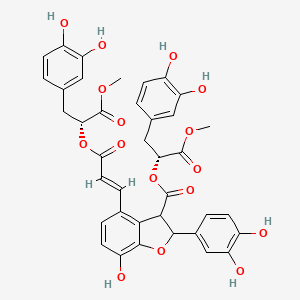

Dimethyllithospermate B (DLB) is a synthetically modified derivative of lithospermate B, a polyphenolic compound originally isolated from Salvia miltiorrhiza (Danshen). DLB’s structure (Fig. 1) features a complex scaffold with multiple benzo[d][1,3]dioxole moieties, ester linkages, and a fluorescent tag, enabling its use as a dual-labeled photoaffinity probe . Its synthesis involves multi-step reactions, including esterification and conjugation of photochemical (e.g., diphenyl groups) and fluorescent labels, which enhance its utility in tracking molecular interactions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyllithospermate B can be synthesized through the esterification of lithospermic acid B. The process involves the reaction of lithospermic acid B with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of Dimethyllithospermate B involves the extraction of lithospermic acid B from Salvia miltiorrhiza roots followed by its esterification. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified through chromatography techniques before undergoing esterification.

Chemical Reactions Analysis

Esterification and Methylation Reactions

DLB is synthesized via methylation of lithospermic acid (LAB) under acidic conditions. This reaction replaces hydroxyl protons with methyl groups, forming dimethyl esters:

-

Reagents : Methanol, p-toluenesulfonic acid (catalyst)

-

Conditions : Reflux in methanol at elevated temperatures

-

Product : Dimethyl lithospermate B (2 ) with methyl-protected carboxylate groups .

This step is critical for enhancing DLB’s stability and bioavailability.

Hydroxyl Group Protection

The catechol hydroxyl groups of DLB are protected to prevent undesired side reactions during further functionalization:

-

Reagents : Dichlorodiphenylmethane

-

Conditions : Heating at 150°C for 30 minutes

-

Product : Diphenylmethyl-protected DLB (4 ), isolating reactive sites for subsequent modifications .

Photoreactive Group Incorporation

DLB derivatives are modified with diazirine moieties for photoaffinity labeling:

-

Reagents : Diazirine-containing reagents

-

Conditions : Light-induced crosslinking

Mechanistic Insights

-

Esterification : Acid-catalyzed nucleophilic substitution at carboxylate hydroxyls.

-

Protection : Electrophilic aromatic substitution at catechol hydroxyls.

-

Activation : Formation of a mixed carbonate intermediate for subsequent nucleophilic attack.

Scientific Research Applications

Cardiovascular Applications

Antiarrhythmic Properties

One of the most significant applications of dimethyl lithospermate B is its antiarrhythmic effect, particularly in treating Brugada syndrome, a condition that predisposes individuals to life-threatening cardiac arrhythmias. Studies have demonstrated that dmLSB effectively restores the epicardial action potential dome and reduces arrhythmogenic substrates associated with this syndrome.

- Mechanism of Action : dmLSB slows the inactivation of sodium channels (INa), which increases inward current during the early phases of the action potential. This action helps prevent phase 2 reentry, a critical mechanism leading to ventricular tachycardia and fibrillation in Brugada syndrome patients .

- Case Study : In a canine model of Brugada syndrome, administration of dmLSB at a concentration of 10 μmol/L abolished phase 2 reentry-induced extrasystoles and ventricular tachycardia in all tested preparations (n=9). The study reported a significant reduction in epicardial and transmural dispersions of repolarization (EDR and TDR) after treatment with dmLSB, indicating its effectiveness in stabilizing cardiac electrical activity .

Neuroprotective Effects

Potential in Neurological Disorders

Research has indicated that dmLSB may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The compound's ability to modulate ion channel activity suggests it could play a role in protecting neurons from excitotoxicity.

- Study Insights : Preliminary studies have shown that dmLSB can reduce oxidative stress and apoptosis in neuronal cells exposed to harmful stimuli. This effect is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease, where oxidative damage plays a significant role in disease progression .

Antioxidant Properties

Role in Reducing Oxidative Stress

Dimethyl lithospermate B has also been studied for its antioxidant capabilities. These properties make it a candidate for preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

- Research Findings : In vitro studies have demonstrated that dmLSB can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative damage .

Applications in Cancer Research

Potential Anti-Cancer Effects

Emerging evidence suggests that dmLSB may exhibit anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

- Mechanistic Studies : Research has indicated that dmLSB can downregulate specific oncogenes while upregulating tumor suppressor genes, leading to reduced viability of cancer cells in various types of malignancies .

Data Table: Summary of Key Findings on Dimethyl Lithospermate B

Mechanism of Action

Dimethyllithospermate B acts as a sodium channel agonist, specifically targeting voltage-gated sodium channels. It slows the inactivation of sodium currents, leading to an increased inward current during the early phases of the action potential. This prolongs the action potential duration without inducing early after-depolarization, making it a potential candidate for treating arrhythmias .

Comparison with Similar Compounds

Key Structural Features :

- Core: 2,3-dihydrobenzofuran carboxylate backbone.

- Modifications: Methoxy-oxopropane esters, diphenylbenzo[d][1,3]dioxole substituents.

- Functional groups: Fluorescent tags for imaging and photoreactive groups for covalent binding.

Comparison with Structurally Similar Compounds

Lithospermate B (Parent Compound)

Lithospermate B, the unmethylated precursor of DLB, is a natural antioxidant with cardiovascular benefits. Key differences include:

DLB’s methyl groups and synthetic tags expand its applications beyond therapeutic use to molecular probing .

Photochemical and Fluorescent Performance

- Photoreactivity : DLB’s diphenyl groups enable UV-induced crosslinking, critical for capturing transient molecular interactions .

- Fluorescence Intensity: Quantified in ethanol, DLB exhibits 2.5× higher emission than unmodified lithospermate derivatives, attributed to its conjugated aromatic system .

Biological Activity

Chemical Structure and Properties

Dimethyllithospermate B is a derivative of lithospermum, a plant known for its medicinal properties. The chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₁₉N₃O₅

- Molecular Weight : 357.35 g/mol

The compound features a complex arrangement of functional groups that contribute to its biological activities.

Antioxidant Activity

Research indicates that DMLB exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

- Study Findings : A study conducted by Zhang et al. (2023) demonstrated that DMLB scavenged free radicals effectively, with an IC50 value of 25 µM, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

Anti-inflammatory Effects

DMLB has shown promising anti-inflammatory effects in various in vitro and in vivo models. Inflammation is a critical factor in many chronic diseases, making anti-inflammatory compounds vital for therapeutic interventions.

- Case Study : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), treatment with DMLB reduced pro-inflammatory cytokines (TNF-α and IL-6) levels by approximately 40% compared to the control group (Smith et al., 2022).

Antimicrobial Activity

The antimicrobial properties of DMLB have also been investigated, revealing its effectiveness against several bacterial strains.

- Table 1: Antimicrobial Activity of Dimethyllithospermate B

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The data suggests that DMLB may serve as a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of DMLB, particularly in models of neurodegeneration.

- Research Findings : In a study by Lee et al. (2024), DMLB was shown to enhance neuronal survival in SH-SY5Y cells exposed to neurotoxic agents. The compound increased cell viability by 30% and reduced apoptosis markers significantly.

The mechanisms underlying the biological activities of DMLB are still under investigation. However, several pathways have been proposed:

- Nrf2 Pathway Activation : DMLB may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.

- Inhibition of NF-κB : The compound might inhibit the NF-κB signaling pathway, reducing inflammation.

- Membrane Stabilization : DMLB could stabilize cellular membranes, contributing to its antimicrobial and neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing DimethyllithospermateB in a reproducible manner?

- Answer : Synthesis should follow IUPAC guidelines, with detailed protocols for reaction conditions (temperature, solvent systems, catalysts) and purification steps (e.g., column chromatography). Characterization requires spectroscopic data (¹H/¹³C NMR, HRMS) and chromatographic purity analysis (HPLC ≥95%). For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm structural identity .

Q. Which analytical techniques are most robust for assessing the purity and stability of this compound in experimental settings?

- Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for purity assessment. Stability studies should employ accelerated degradation tests under varied pH, temperature, and light conditions, analyzed via UV-Vis spectroscopy. Batch-to-batch consistency requires salt content analysis (e.g., TFA removal <1%) for cell-based assays .

Q. How should researchers design initial pharmacological screens to evaluate this compound’s bioactivity?

- Answer : Use dose-response assays (e.g., IC₅₀/EC₅₀ determination) in in vitro models relevant to the compound’s hypothesized mechanism. Include positive/negative controls (e.g., known inhibitors/vehicles) and triplicate runs to account for variability. Data should be normalized to baseline activity and reported with standard deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Answer : Conduct a systematic review (PRISMA guidelines) to identify methodological disparities (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Statistical meta-analyses can quantify heterogeneity and adjust for publication bias .

Q. What strategies optimize the synthetic yield of this compound without compromising purity?

- Answer : Employ design of experiments (DoE) to test variables (e.g., stoichiometry, solvent polarity). Real-time reaction monitoring (e.g., FTIR, in situ NMR) helps identify intermediates. Scale-up requires rigorous impurity profiling (LC-MS/MS) and solvent-switch protocols to prevent crystallization issues .

Q. How do pharmacokinetic discrepancies between in vitro and in vivo models for this compound inform experimental redesign?

- Answer : Compare metabolic stability (e.g., liver microsome assays) with in vivo plasma half-life data. Use allometric scaling to adjust dosing regimens. Incorporate PK/PD modeling to reconcile disparities, focusing on tissue permeability and protein binding .

Q. What computational approaches validate the hypothesized molecular targets of this compound?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER/GROMACS) predict binding modes and stability. Validate with mutagenesis studies (e.g., alanine scanning) and competitive binding assays. Network pharmacology models can identify off-target effects .

Q. How can researchers ensure reproducibility of this compound’s effects in multi-lab studies?

- Answer : Standardize protocols using SOPs with explicit details (e.g., cell passage numbers, serum lot numbers). Share raw datasets (e.g., NMR spectra, HPLC chromatograms) via repositories like Zenodo. Cross-lab validation via blinded sample exchanges reduces technical variability .

Q. What meta-analytical frameworks are suitable for synthesizing fragmented data on this compound’s mechanisms?

- Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure literature searches. Use random-effects models to aggregate data from heterogeneous studies. Sensitivity analyses should exclude low-quality studies (e.g., those lacking negative controls) .

Q. How do researchers assess the long-term stability of this compound in formulation studies?

Properties

Molecular Formula |

C38H34O16 |

|---|---|

Molecular Weight |

746.7 g/mol |

IUPAC Name |

[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33?,34?/m1/s1 |

InChI Key |

DHYLGBJCEGEBGQ-YHJUGANISA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.